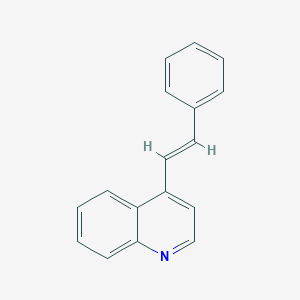

Quinoline, 4-styryl-

Description

Historical Context and Evolution within Quinoline (B57606) Heterocycle Research

The investigation of quinoline and its derivatives, known as 1-azanaphthalene or benzo[b]pyridine, has a rich history, with these scaffolds being recognized for a wide array of pharmacological applications. mdpi.com The initial synthesis and exploration of the biological activities of styrylquinolines date back approximately a century. nih.govbenthamdirect.comeurekaselect.com During these early stages, a number of styryl and anil quinoline compounds were prepared to investigate the relationship between their chemical constitution and antiseptic properties. royalsocietypublishing.org

However, the development of these early styrylquinoline derivatives was significantly hindered by issues such as low selectivity and unfavorable toxicity. nih.govbenthamdirect.comeurekaselect.com These challenges, coupled with a limited understanding of their mechanisms of action, led to a period where research into these compounds was largely abandoned. nih.govbenthamdirect.comeurekaselect.com

A resurgence of interest in the styrylquinoline scaffold occurred with the discovery of the antiretroviral activity of several of its derivatives. nih.goveurekaselect.com Specifically, certain styrylquinolines were identified as potent inhibitors of HIV integrase, a key enzyme in the retrovirus's replication cycle. eurekaselect.commdpi.comnih.gov This discovery marked a renaissance for the field, repositioning styrylquinolines as a versatile and valuable scaffold in medicinal chemistry. nih.govbenthamdirect.com Following this breakthrough, other biological activities, including antifungal and anticancer properties, were revisited and explored more deeply, leading to a significant increase in research and publications dedicated to this class of compounds. nih.govbenthamdirect.comrsc.org Modern synthetic methods, such as the Friedländer synthesis and palladium-catalyzed reactions, have further facilitated the creation of diverse and complex 4-styrylquinoline derivatives for ongoing investigation. iucr.orgnih.govrsc.org

Architectural Significance of the 4-Styrylquinoline Scaffold as a Molecular Chromophore and Fluorophore

The architectural design of the 4-styrylquinoline system is central to its function as a potent chromophore and fluorophore. The key feature is the styryl group (–CH=CH–C₆H₅) attached to the 4-position of the quinoline nucleus, which creates an extended, delocalized π-electron system. plos.org This enhanced conjugation significantly influences the molecule's photophysical properties, allowing it to absorb and emit light.

The 4-styryl substitution alters the electronic conjugation and steric interactions compared to isomers like 2-styrylquinoline (B1231325), resulting in distinct UV-Vis absorption maxima, typically in the 300–400 nm range. The specific absorption and emission wavelengths can be tuned by introducing various substituents to the styryl moiety or the quinoline ring. mdpi.com For instance, lengthening the conjugation chain by modifying substituents on the styryl group can shift the emission band to longer wavelengths, causing a change from blue to green or yellow-orange fluorescence. mdpi.com

As fluorophores, 4-styrylquinoline derivatives exhibit notable properties. They are known to have two active centers for photochemical reactions: the ethylene (B1197577) group and the endocyclic nitrogen atom. researchgate.net The fluorescence quantum yield, a measure of emission efficiency, can be influenced by structural modifications. For example, the quantum yield of 4-styrylquinoline is generally higher than that of E-2-styrylquinoline, indicating improved fluorescence efficiency due to the substitution pattern. These compounds' fluorescent properties have made them valuable as luminescent probes and optical materials. plos.org They have been investigated for applications such as staining intracellular components and as amyloid imaging sensors. plos.orgresearchgate.net

Table 1: Photophysical Comparison of Selected Quinoline Derivatives

Data sourced from multiple studies and represents general comparative values.

The introduction of vinyl groups can lead to large Stokes shifts, which is the difference between the absorption and emission maxima. mdpi.com The solvent environment also plays a role; for example, some styrylquinoline derivatives exhibit strong fluorescence intensity in chloroform. mdpi.com The combination of these tunable photophysical properties makes the 4-styrylquinoline scaffold a significant and versatile platform for developing advanced optical materials.

Overview of Key Research Paradigms and Emerging Areas of Investigation for 4-Styrylquinoline

Research into 4-styrylquinoline systems is guided by several key paradigms, primarily falling under the positivist and pragmatic frameworks. numberanalytics.comsaskoer.caresearcher.life The positivist paradigm, which assumes that reality is objective and measurable, drives the fundamental investigation of the compound's physicochemical properties. numberanalytics.comsaskoer.ca This includes detailed spectroscopic studies to quantify absorption, emission, and quantum yields, as well as quantum-chemical calculations to understand the electronic structure and predict photophysical behavior. plos.orgresearchgate.net

The pragmatic research paradigm, focused on practical problem-solving, is evident in the two main application-driven branches of 4-styrylquinoline research: medicinal chemistry and materials science. numberanalytics.comresearcher.life

Medicinal Chemistry: A significant body of research explores the therapeutic potential of 4-styrylquinoline derivatives. benthamdirect.comresearchgate.net This research is often target-based, investigating the interaction of these compounds with specific biological molecules. Key areas of investigation include:

Anticancer Agents: Styrylquinolines have shown promising antiproliferative activity against various cancer cell lines, including colon adenocarcinoma. plos.orgcolab.ws Research often focuses on structure-activity relationships (SAR) to enhance potency, for example, by modifying substituents on the styryl or quinoline rings. colab.wsacs.org

Anti-HIV Agents: The discovery of styrylquinolines as HIV integrase inhibitors was a major catalyst for renewed interest in the scaffold. nih.goveurekaselect.com These inhibitors act by competing with the viral DNA for the integrase enzyme, representing a distinct mechanism from many other anti-integrase drugs. nih.gov

Neurodegenerative Diseases: Fluorescent styrylquinolines are being developed as "theranostic" agents for diseases like Alzheimer's, capable of both detecting amyloid plaques through fluorescence and inhibiting their aggregation. plos.orgnih.gov

Antifungal and Antiprotozoal Agents: Derivatives have been identified as effective against pathogens like Candida albicans and have been evaluated for antileishmanial activity. rsc.orgresearchgate.net

Materials Science: The unique optical properties of 4-styrylquinolines are being harnessed for technological applications. plos.org Research in this area includes:

Organic Light-Emitting Diodes (OLEDs): The electroluminescence and tunable fluorescence of styrylquinolines make them promising materials for use in OLEDs. mdpi.comresearchgate.net

Fluorescent Probes and Sensors: Their ability to fluoresce makes them suitable for use as luminescent probes and biosensors. plos.orgresearchgate.net

Photochromic Materials: Styrylquinolines can undergo photochemical reactions like photoisomerization, which allows for switching between two states (trans and cis). researchgate.netresearchgate.net This property is being explored for the development of photoswitches and molecular logic gates. researchgate.net

Table 2: Major Research Applications of the 4-Styrylquinoline Scaffold

This table summarizes key findings from multiple research sources. plos.orgnih.govbenthamdirect.comnih.govrsc.orgmdpi.comcolab.wsnih.gov

Emerging areas of investigation continue to expand the utility of the 4-styrylquinoline scaffold, including its incorporation into more complex molecular hybrids and dyads to create multifunctional materials with novel photochemical and photophysical processes. iucr.orgresearchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

4594-84-7 |

|---|---|

Molecular Formula |

C17H13N |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

4-[(E)-2-phenylethenyl]quinoline |

InChI |

InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17/h1-13H/b11-10+ |

InChI Key |

LAAWYSBJZGYHRT-ZHACJKMWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Methodological Advancements in the Synthesis of 4 Styrylquinoline and Its Congeners

Established Synthetic Pathways for 4-Styrylquinoline Core Structures

Classic cyclocondensation reactions have been the bedrock of quinoline (B57606) synthesis for over a century. These methods typically involve the formation of the quinoline ring from acyclic precursors through acid or base-catalyzed intramolecular cyclization and dehydration.

Friedländer Annulation Strategies Utilizing Chalcones and Analogous Precursors

The Friedländer synthesis is a versatile and direct method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comorganic-chemistry.org In the context of 4-styrylquinolines, a key precursor is the 2'-aminochalcone (1-(2-aminophenyl)-3-arylprop-2-en-1-one).

The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a ketone that possesses an α-methylene group. organic-chemistry.org This process can be catalyzed by acids or bases. wikipedia.orgjk-sci.com A straightforward synthetic route utilizes the Friedländer annulation of 1-(2-aminophenyl)-3-arylprop-2-en-1-ones with compounds like acetone (B3395972) to yield 2-methyl-4-styrylquinolines. researchgate.netnih.gov These intermediates can then be further functionalized. For instance, they can undergo selective oxidation to form 2-formyl intermediates, which can then participate in Claisen-Schmidt condensations to produce styrylquinoline–chalcone hybrids. iucr.org

Recent studies have demonstrated the synthesis of new 2-methyl-4-styrylquinoline derivatives in high yields through the Friedländer reaction of (2-aminophenyl)chalcones and acetone. researchgate.net The reaction is typically carried out in glacial acetic acid at elevated temperatures. researchgate.net This approach has been expanded to create diverse polysubstituted 4-styrylquinolines and related heterocyclic systems. researchgate.netcolab.ws The use of microwave irradiation in conjunction with catalysts like Nafion NR50 has been shown to provide an eco-friendly and efficient alternative for this synthesis. researchgate.net

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol condensation to form the quinoline ring. wikipedia.org

Table 1: Examples of Friedländer Synthesis for 4-Styrylquinoline Precursors

| 2-Aminoaryl Ketone Precursor | Methylene (B1212753) Compound | Product | Yield (%) | Reference |

| (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one | Acetone | (E)-2-methyl-4-styrylquinoline | 86 | iucr.org |

| (E)-1-(2-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Acetone | (E)-4-(4-fluorostyryl)-2-methylquinoline | 77-94 | researchgate.net |

| (E)-1-(2-aminophenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | Acetone | (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline | 77-94 | researchgate.net |

| (E)-1-(2-aminophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | Acetone | (E)-4-(2,6-dichlorostyryl)-2-methylquinoline | 77-94 | researchgate.net |

| (2-aminophenyl)chalcones | 1-phenylbutane-1,3-dione | 2,4-distyrylquinolines (after further steps) | 71-93 (overall) | nih.gov |

Pfitzinger Reaction Modalities for 4-Quinolinecarboxylic Acid Derivatives

The Pfitzinger reaction provides a convenient route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This method is particularly useful for synthesizing precursors that can be subsequently converted to 4-styrylquinolines.

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with a carbonyl compound (an aldehyde or ketone) to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

The Pfitzinger reaction has been employed to prepare 2-styrylquinoline-4-carboxylic acids by reacting substituted isatins with 4-phenylbut-3-en-2-one in an aqueous alcoholic potassium hydroxide (B78521) solution. tandfonline.com While effective, a limitation of the traditional Pfitzinger reaction is the requirement for basic conditions, which may not be compatible with sensitive functional groups on the isatin starting material. nih.gov To address this, modifications have been developed, such as a one-step process mediated by trimethylchlorosilane (TMSCl) that allows for the direct synthesis of quinoline-4-carboxylic esters under milder conditions. thieme-connect.com This improved method involves the reaction of isatins with N,N-dimethylenaminones in the presence of TMSCl. thieme-connect.com

Table 2: Synthesis of Quinoline-4-carboxylic Acid Derivatives via Pfitzinger Reaction

| Isatin Derivative | Carbonyl Compound | Product | Reaction Conditions | Reference |

| Isatin | 4-(4-(dimethylamino)phenyl)but-3-en-2-one | 2-(4-(dimethylamino)styryl)quinoline-4-carboxylic acid | aq. EtOH, KOH, reflux | tandfonline.com |

| 5-Substituted isatins | 4-(4-(dimethylamino)phenyl)but-3-en-2-one | 6-Substituted-2-(4-(dimethylamino)styryl)quinoline-4-carboxylic acids | aq. EtOH, KOH, reflux | tandfonline.com |

| Isatin | Acetone | 2-methylquinoline-4-carboxylic acid | Alkaline ethanol (B145695) | researchgate.net |

| Isatin | Ethyl acetoacetate | Diethyl 2-methylquinoline-3,4-dicarboxylate | TMSCl-mediated | rsc.org |

| 5-Fluorisatin | α-Methyl ketones | 5-Fluoro-quinoline-4-carboxylic acids | Appropriate conditions |

Doebner Reaction and Related Cyclocondensation Approaches for Quinoline Ring Formation

The Doebner reaction is a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. iipseries.orgsci-hub.se A variation of this, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with anilines, typically in the presence of a strong acid. iipseries.orgwikipedia.org

In the Doebner reaction, the proposed mechanism starts with the condensation of the aldehyde and pyruvic acid, followed by the addition of aniline. An alternative pathway involves the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol of pyruvic acid. youtube.com Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring. youtube.com The Doebner-von Miller reaction mechanism is thought to involve the 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. iipseries.org

This methodology has been successfully applied to the synthesis of (E)-2-styrylquinoline-4-carboxylic acid derivatives by reacting substituted anilines, pyruvic acid, and cinnamaldehyde. researchgate.net However, the traditional Doebner reaction can suffer from low yields, particularly with electron-deficient anilines. nih.govsci-hub.se To overcome this, a hydrogen-transfer modification has been developed. nih.gov It has also been noted that the order of reactant addition can significantly influence the product outcome. sci-hub.se

Table 3: Examples of Doebner and Doebner-von Miller Reactions for Quinoline Synthesis

| Aniline Derivative | Carbonyl/Unsaturated Compound | Additional Reactant | Product | Reaction Type | Reference |

| Substituted anilines | Cinnamaldehyde | Pyruvic acid | (E)-2-styrylquinoline-4-carboxylic acids | Doebner | researchgate.net |

| Aniline | α,β-Unsaturated carbonyl compound | N/A | 2,4-Disubstituted quinolines | Doebner-Miller | iipseries.org |

| Aniline | Acrolein | N/A | Quinoline | Doebner-Miller | iipseries.org |

| Anilines | γ-Aryl-β,γ-unsaturated α-ketoesters | N/A | 2-Carboxy-4-arylquinolines | Doebner-Miller | researchgate.net |

| Arylamines | Benzaldehydes | Pyruvic acid | 2-Aryl-quinoline-4-carboxylic acids | Doebner | rsc.org |

Contemporary and Catalytic Synthesis Techniques for 4-Styrylquinoline Derivatives

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the 4-styrylquinoline scaffold, often relying on metal-catalyzed cross-coupling reactions and multicomponent strategies that offer high atom economy and procedural simplicity.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck-Jeffery)

Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds, and it has been effectively applied to the synthesis of 4-styrylquinolines. These methods often involve the coupling of a pre-formed quinoline ring with a styrene (B11656) derivative or the synthesis of the quinoline ring itself through a palladium-catalyzed process.

One approach involves the direct C-3 alkenylation of anthranils (2,1-benzisoxazoles) with styrenes using a palladium(II) catalyst. rsc.orgrsc.orgdntb.gov.uaresearchgate.net The resulting C3-alkenylated anthranils can then undergo a [4+2]-cycloaddition with in situ generated α,β-unsaturated ketones to furnish a diverse range of 4-styrylquinolines. rsc.org This reaction proceeds with high E-selectivity for the styryl double bond. rsc.org

The Heck-Jeffery reaction, a palladium-catalyzed arylation of alkenes, can also be utilized to introduce the styryl group onto a quinoline core. This typically involves reacting a haloquinoline with styrene in the presence of a palladium catalyst and a base.

While not a direct route to 4-styrylquinolines, the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, can be used to synthesize 4-alkynylquinolines. These intermediates can then be stereoselectively reduced to the corresponding (E)- or (Z)-4-styrylquinolines.

A one-pot, palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes has also been reported, offering an alternative route to these scaffolds. researchgate.net

Table 4: Palladium-Catalyzed Synthesis of 4-Styrylquinolines and Intermediates

| Quinoline/Precursor Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Anthranil | Styrene | Pd(OAc)₂, Ag₂O | (E)-3-Styrylanthranil | rsc.org |

| (E)-3-Styrylanthranil | α,β-Unsaturated ketone | (Generated in situ) | 4-Styrylquinoline | rsc.org |

| 2-Amino aromatic ketone | Alkyne | Palladium catalyst | Polysubstituted quinoline | researchgate.net |

Multicomponent Reaction (MCR) Methodologies for Quinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgrsc.org This approach offers significant advantages, including high atom economy, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.orgrsc.org

Several MCRs have been adapted for the synthesis of quinoline scaffolds, which can be precursors to or directly form 4-styrylquinoline derivatives. The Povarov reaction, a formal aza-Diels-Alder reaction, typically involves an aniline, an aldehyde, and an activated alkene or alkyne to produce tetrahydroquinolines or quinolines, respectively. rsc.orgmdpi.com Modifications using catalysts like molecular iodine allow for the direct synthesis of quinoline derivatives from anilines, aldehydes, and alkynes. mdpi.com

Other notable MCRs for quinoline synthesis include the Doebner reaction (as discussed in 2.1.3), the Conrad-Limpach-like MCR for 4-acetylquinolines, and various one-pot tandem reactions. rsc.orgmdpi.com For instance, a facile one-pot synthesis of (E)-ethyl 4-phenyl-2-styrylquinoline-3-carboxylate derivatives has been achieved through a tandem Friedländer annulation and Knoevenagel condensation. rsc.org Microwave-assisted MCRs have also proven to be highly effective, often leading to shorter reaction times and higher yields. researchgate.nettandfonline.com

The development of novel MCRs continues to be an active area of research, providing powerful tools for the efficient and versatile synthesis of complex quinoline structures. rsc.orgrsc.org

Table 5: Multicomponent Reactions for the Synthesis of Quinoline Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Aniline | Aldehyde | Alkyne | I₂ | Quinoline derivative | mdpi.com |

| Naphthylamine | Aldehyde | β-Ketoester | Camphorsulfonic acid (CSA) | 4-Acetylquinoline | mdpi.com |

| 2-Aminoacetophenone | Ethyl acetoacetate | Aromatic aldehyde | [Hmim]TFA or In(OTf)₃ | (E)-Ethyl 4-phenyl-2-styrylquinoline-3-carboxylate | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Active methylene compound | Aromatic amine | Microwave irradiation | Pyrimidine/thiazolidine-quinoline hybrid | tandfonline.com |

| Aniline | Aldehyde | Pyruvic acid | V₂O₅/Fe₃O₄ | 2-Aryl-quinoline-4-carboxylic acid | rsc.org |

Metal-Catalyzed MCRs (e.g., Copper, Iron, Zinc-based Catalysis)

Multicomponent reactions (MCRs) catalyzed by transition metals have emerged as powerful tools for the one-pot synthesis of complex quinoline derivatives, offering high atom economy and procedural simplicity. nih.gov Various metals, including copper, iron, and zinc, have been successfully employed to catalyze the formation of 4-styrylquinolines and related structures.

Copper-Catalyzed Reactions: Copper catalysts, particularly copper(II) triflate (Cu(OTf)₂), have proven effective in synthesizing quinoline derivatives through MCRs. rsc.orgbeilstein-journals.org For instance, a three-component reaction involving aryl amines, aryl aldehydes, and styrene oxides using 10 mol% Cu(OTf)₂ has been developed for the efficient synthesis of 2,3-diarylquinolines. rsc.orgresearchgate.net This method proceeds through the in-situ generation of an imine from the aryl amine and aldehyde, which then reacts with the styrene oxide. researchgate.net Another copper-catalyzed approach involves the reaction of 1-(2-aminophenyl)-3-arylprop-2-en-1-ones with aromatic aldehydes and ammonium (B1175870) acetate, mediated by copper(II) acetate, to produce (E)-2-aryl-4-styrylquinazolines in high yields. researchgate.net The versatility of copper catalysis is further highlighted by the synthesis of spirotetrahydrocarbazoles through a copper-catalyzed four-component reaction of aromatic aldehydes, 2-methylindole, and cyclic dieneophiles. beilstein-journals.org

Iron and Zinc-Based Catalysis: While copper catalysts are prominent, iron and zinc-based systems also play a role in quinoline synthesis. For example, a zinc-based metal-organic framework (MOF) has been utilized to catalyze a three-component coupling of aromatic amines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines under solvent-free conditions. rsc.org This method offers the advantage of catalyst reusability. rsc.org Iron(III) catalysts have been shown to direct the regioselectivity of quinoline synthesis differently than copper(II) catalysts when reacting anilines with aryl ketones in the presence of DMSO, leading to 4-substituted quinolines. rsc.org

Palladium-Catalyzed Synthesis: Palladium catalysis has been instrumental in the synthesis of 4-styrylquinolines through a direct oxidative C3-alkenylation of anthranils (2,1-benzisoxazoles) with various styrenes. rsc.org This method yields mono-alkenylated products with exclusive E-selectivity. The resulting C3-alkenylated anthranils can then undergo a [4+2]-cycloaddition with in-situ generated α,β-unsaturated ketones to form a diverse range of 4-styrylquinolines. rsc.org

Table 1: Examples of Metal-Catalyzed Synthesis of 4-Styrylquinoline Derivatives

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| Cu(OTf)₂ | Aryl amines, Aryl aldehydes, Styrene oxides | 2,3-Diarylquinolines | High atom-economy, regioselectivity. researchgate.net |

| Cu(OAc)₂ | 1-(2-aminophenyl)-3-arylprop-2-en-1-ones, Aromatic aldehydes, Ammonium acetate | (E)-2-aryl-4-styrylquinazolines | High yields, short reaction times. researchgate.net |

| Zinc-based MOF | Aromatic amines, Aldehydes, Alkynes | 2,4-Disubstituted quinolines | Solvent-free, reusable catalyst. rsc.org |

| Pd(II) | Anthranils, Styrenes | 4-Styrylquinolines | E-selective, direct C3-alkenylation. rsc.org |

| InCl₃ | 2-Methyl-4-styrylquinolines, Aromatic aldehydes | 2,4-Distyrylquinolines | Highly stereoselective, exclusively E isomers. nih.goviucr.org |

Metal-Free and Brønsted Acid-Promoted MCRs

In a move towards more sustainable and cost-effective synthetic protocols, metal-free and Brønsted acid-promoted MCRs have gained significant attention for the synthesis of quinoline derivatives. nih.govnih.gov These methods avoid the use of potentially toxic and expensive transition metals.

A notable metal-free approach involves the reaction of acetophenones and anthranils, where DMSO acts not only as a solvent but also as a one-carbon source. acs.org This one-pot cascade reaction proceeds through the in-situ generation of an α,β-unsaturated ketone, followed by an aza-Michael addition and subsequent annulation to yield 3-substituted quinolines. acs.org

Brønsted acids, such as trifluoroacetic acid (TFA) and p-toluenesulfonic acid (TsOH·H₂O), have been effectively used to catalyze quinoline synthesis. nih.govconicet.gov.ar For instance, the Friedländer annulation, a classic method for quinoline synthesis, can be efficiently promoted by Brønsted acids. A study demonstrated the use of Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) as a heterogeneous catalyst for the Friedländer synthesis, highlighting the crucial role of Brønsted acid sites in both imine formation and the subsequent cyclization. nih.govresearchgate.net This heterogeneous catalyst offers the advantage of recyclability. nih.govresearchgate.net Another approach describes the synthesis of polysubstituted 4-styrylquinolines from 2'-aminochalcones and 1,3-dicarbonyl compounds in glacial acetic acid, which acts as the catalyst for the Friedländer reaction. colab.ws Furthermore, mechanochemical methods employing a Brønsted acid catalyst under liquid-assisted grinding conditions provide an energy-efficient and solvent-free route to various heterocyclic compounds. nih.gov

Table 2: Examples of Metal-Free and Brønsted Acid-Promoted Synthesis

| Catalyst/Promoter | Reactants | Product | Key Features |

|---|---|---|---|

| DMSO (as reactant and solvent) | Acetophenones, Anthranils | 3-Substituted quinolines | Transition-metal-free, atom-economical. acs.org |

| Glacial Acetic Acid | 2'-Aminochalcones, 1,3-Dicarbonyl compounds | Polysubstituted 4-styrylquinolines | One-step, high yields via Friedländer reaction. colab.ws |

| Brønsted acid functionalized g-C₃N₄ | 2-Aminoarylketones, α-Methylene ketones | Quinolines | Heterogeneous, recyclable, metal-free. nih.govresearchgate.net |

| TsOH·H₂O | 5,5-Dimethylcyclohexane-1,3-dione, Aldehydes, Malononitrile | 2-Amino-4H-chromenes | Mechanochemical, solvent-free, energy-efficient. nih.gov |

| Trifluoroacetic acid (TFA) | Quinaldic acid, Arylbenzaldehydes | 2-Styrylquinoline-4-carboxylic acids | Microwave-assisted, short reaction times. conicet.gov.ar |

Regioselective and Stereoselective Synthesis of Substituted 4-Styrylquinoline Compounds

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of substituted 4-styrylquinolines to obtain specific isomers with desired properties.

Regioselectivity: The regioselective functionalization of the quinoline ring is often achieved by carefully choosing the starting materials and reaction conditions. The Friedländer reaction, for example, between 2'-aminochalcones and various 1,3-dicarbonyl compounds in glacial acetic acid allows for the regioselective synthesis of polysubstituted 4-styrylquinolines. colab.ws Similarly, a palladium-catalyzed oxidative C3-alkenylation of anthranils with styrenes offers a regioselective route to C3-alkenylated anthranils, which are precursors to 4-styrylquinolines. rsc.org A transition-metal-free method starting from acetophenones and anthranils provides a highly regioselective synthesis of 3-substituted quinolines. acs.org

Stereoselectivity: The stereochemistry of the styryl double bond is a critical aspect of 4-styrylquinoline synthesis. Many synthetic methods demonstrate high stereoselectivity, predominantly yielding the thermodynamically more stable (E)-isomer. For instance, the Knoevenagel-type condensation of 2-methyl-4-styrylquinolines with aromatic aldehydes, catalyzed by indium trichloride, proceeds in a highly stereoselective manner to give exclusively the (E)-stereoisomers of 2,4-distyrylquinolines. nih.goviucr.org The (E)-configuration is typically confirmed by ¹H NMR spectroscopy, where the coupling constant between the vinylic protons is around 16.0 Hz. nih.goviucr.org The palladium-catalyzed C3-alkenylation of anthranils also exclusively produces the (E)-isomer. rsc.org

Design and Synthesis of Bichromophoric 4-Styrylquinoline Dyads and Polymeric Architectures

The incorporation of the 4-styrylquinoline moiety into larger, more complex structures like bichromophoric dyads and polymers has led to materials with interesting photophysical and photochemical properties.

Bichromophoric Dyads: Bichromophoric dyads containing a styrylquinoline unit linked to another chromophore, such as a naphthol or another styrylquinoline, have been synthesized to study intramolecular energy and electron transfer processes. mathnet.ruresearchgate.netresearchgate.net For example, a styrylquinoline-naphthol dyad connected by a dioxytetramethylene bridge was synthesized in a three-step process. mathnet.ru In this dyad, the absorption spectrum is a superposition of the individual chromophores, indicating minimal ground-state interaction. mathnet.ru However, upon excitation, intramolecular energy transfer from the naphthol to the styrylquinoline fragment is observed. mathnet.ru Another example is a bis-styrylquinoline dyad linked by a trimethylene bridge, synthesized via condensation of quinaldine (B1664567) with bis(4-formylphenoxy)propane. researchgate.net

Polymeric Architectures: The integration of the styrylquinoline chromophore into polymer chains has been explored to develop new materials with specific optical properties. colab.wsresearchgate.netucj.org.uaresearchgate.net Copolymers of 4-aminostyrene with side-chain styrylquinoline chromophores have been synthesized through successive molecular assembling in polymer chains. colab.ws Another approach involves the synthesis of methacrylic monomers containing a styrylquinoline moiety, which are then polymerized via free-radical polymerization. ucj.org.ua The resulting polymers exhibit photochemical properties characteristic of the styrylquinoline unit, such as photoinduced trans-cis isomerization. ucj.org.ua The introduction of different substituents on the styrylquinoline fragment within the copolymers allows for the tuning of their luminescence properties, shifting the emission from blue to green, yellow, or orange. researchgate.net

Photochemical Transformations and Mechanistic Investigations of 4 Styrylquinoline Compounds

Isomerization Dynamics in 4-Styrylquinoline Systems

Like other stilbene-type molecules, 4-styrylquinoline undergoes reversible trans-cis (E/Z) photoisomerization upon irradiation with UV light. researchgate.netresearchgate.net The trans isomer, typically the more thermodynamically stable form, can be excited to a singlet excited state, from which it can either fluoresce or undergo rotation around the ethylenic double bond to form the cis isomer. lanl.govacs.orgacs.orgfigshare.comnih.gov This process is reversible, and the cis isomer can be converted back to the trans isomer upon irradiation at a different wavelength, often corresponding to the absorption maximum of the cis form. researchgate.net The quantum yields for both the forward (trans to cis) and reverse (cis to trans) isomerization are significant, often around 0.5 in neutral alcohol solutions, indicating an efficient photochemical process. researchgate.net The establishment of a photostationary state (PSS), a dynamic equilibrium between the two isomers under continuous irradiation, is a hallmark of this reversible process. researchgate.net

The photoisomerization dynamics can be influenced by the solvent. In ethanol (B145695), the process proceeds in two stages with the intermediate formation of the cis-isomer in the ground state, suggesting a diabatic reaction pathway. researchgate.net In contrast, studies in n-hexane have shown a direct one-stage photocyclization from the trans-isomer, implying an adiabatic pathway. researchgate.net

Reversible Photoisomerization Processes (E/Z Isomerism)

Photocyclization Reactions in 4-Styrylquinoline Frameworks

Beyond isomerization, 4-styrylquinolines can undergo intramolecular photocyclization reactions, leading to the formation of more complex, rigid structures.

In concentrated solutions or in the solid state, 4-styrylquinolines can undergo intermolecular [2+2]-photocycloaddition reactions. researchgate.netrsc.orgias.ac.in This reaction involves the ethylenic double bonds of two monomer units, which upon photoexcitation, form a cyclobutane (B1203170) ring. The stereochemistry of the resulting cyclobutane derivative is often dictated by the pre-organization of the reactant molecules in the crystal lattice or in aggregates in solution. rsc.org For instance, the irradiation of (E)-4-styrylquinolines in the solid state has been shown to yield the rctt (regio-cis,trans,trans) isomer of the 1,2,3,4-tetrasubstituted cyclobutane. rsc.orgresearchgate.net This specific outcome is the result of the photocycloaddition of centrosymmetric syn-'head-to-tail' dimeric pairs that are pre-organized in the crystal packing. rsc.orgresearchgate.net The presence of solvate molecules, such as benzene (B151609), can create a flexible environment that facilitates this reaction within a single crystal without causing its degradation. rsc.orgresearchgate.net

| Compound | State | Product | Key Finding | Reference |

|---|---|---|---|---|

| (E)-4-styrylquinolines | Solid State (Crystals, Thin Films) | rctt-isomer of 1,2,3,4-tetrasubstituted cyclobutane | Reaction proceeds from pre-organized syn-'head-to-tail' dimeric pairs. | rsc.orgresearchgate.net |

| Bichromophoric styrylquinoline dyads | Solution | Single rctt-isomer of the cyclobutane derivative | Intramolecular reaction leading to a specific stereoisomer. | researchgate.net |

Upon irradiation, particularly in the presence of an oxidizing agent, the cis-isomer of 4-styrylquinoline can undergo an intramolecular electrocyclization followed by oxidation to form benzo[i]phenanthridine derivatives. researchgate.netlanl.govacs.orgacs.orgfigshare.comnih.gov The initial step is the formation of a transient dihydrophenanthridine intermediate. researchgate.netlanl.gov This intermediate can then be oxidized, often by dissolved oxygen in the solution, to yield the final, stable aromatic phenanthridine (B189435) product. lanl.gov This reaction provides a synthetic route to polycyclic aza-aromatic compounds. researchgate.net The quantum yield for this photocyclization is generally much lower than that of isomerization, typically not exceeding 0.01. researchgate.net

[2+2]-Photocycloaddition Reactions and Cyclobutane Derivative Formation in Solution and Solid State

Influence of Substituents and Environmental Factors on Photoreactivity and Quantum Yields

The photochemical behavior of 4-styrylquinoline is highly sensitive to both the presence of substituents on the aromatic rings and the nature of the surrounding environment. researchgate.netnih.govwikipedia.org

Substituent Effects:

Electron-donating groups (e.g., methoxy) in the para-position of the styryl moiety have been found to reduce the quantum yield of photocyclization. researchgate.net These groups can also lead to a bathochromic (red) shift in the absorption spectrum. ucj.org.ua

Electron-withdrawing groups (e.g., nitro, chloro, fluoro) can also influence the photoreactivity. researchgate.net For instance, with a nitro group, the photocyclization of the cis-isomer is observed upon long-term irradiation. researchgate.net

The position of the substituent is also crucial. For example, the photochemical properties of 2-styrylquinoline (B1231325) derivatives are known to be affected by substituents in the styryl moiety, which can raise the quantum yield of photoisomerization. mdpi.com

Environmental Factors:

Solvent Polarity: The solvent plays a critical role in the isomerization dynamics. As mentioned earlier, a diabatic pathway is favored in polar solvents like ethanol, while an adiabatic pathway can occur in nonpolar solvents like n-hexane. researchgate.net The stability of the cis-isomer can also be solvent-dependent. researchgate.net

Protonation: Protonation of the quinoline (B57606) nitrogen atom can significantly alter the photochemical properties by shifting the absorption spectrum and potentially inhibiting photocyclization. researchgate.netresearchgate.net

Excitation Energy: While studies have shown that photoexcitation energy plays a lesser role in the outcome and efficiency of the isomerization process compared to solvent effects, it is still a tunable parameter that can influence the reaction. lanl.govacs.orgfigshare.comnih.gov

| Derivative | Solvent | Reaction | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 4-Styrylquinoline | Neutral Alcohol | trans-cis Photoisomerization | ~0.5 | researchgate.net |

| 4-Styrylquinoline | Neutral Alcohol | Photocyclization to Benzo[i]phenanthridine | ≤ 0.01 | researchgate.net |

| trans-4-Styrylquinoline | n-Hexane | Direct Photocyclization to DHBP | 0.013 | researchgate.net |

| 4-(4'-Nitrostyryl)quinoline | - | Photocyclization of cis-isomer | Observed upon long-term irradiation | researchgate.net |

Advanced Photophysical Characterization and Spectroscopic Investigations of 4 Styrylquinoline

Absorption and Emission Spectroscopy of 4-Styrylquinoline Derivatives

The photophysical properties of 4-styrylquinoline and its derivatives are of significant interest due to their potential applications in various fields, including optoelectronics and as fluorescent probes. mdpi.com Their behavior upon interaction with light is dictated by their electronic structure, which can be finely tuned by chemical modifications.

The ultraviolet-visible (UV-Vis) absorption spectra of 4-styrylquinoline derivatives are characterized by distinct absorption bands corresponding to electronic transitions within the molecule. Typically, these compounds exhibit a strong absorption band arising from π → π* transitions within the conjugated styrylquinoline system. mdpi.com For instance, copolymers containing 4-styrylquinoline units show a band at about 273 nm and a broader band between 280–305 nm, which are attributed to these π → π* transitions. mdpi.com Another characteristic absorption band, also assigned to the π-π* transition of the styrylquinoline unit, appears at longer wavelengths, for example, around 330 nm to 370 nm, depending on the specific substituents attached to the molecule. mdpi.com The position of these absorption maxima can be influenced by the solvent environment; for example, the main absorption band of one 2-styrylquinoline (B1231325) derivative shifts from 350 nm in dioxane to shorter wavelengths in more polar solvents like ethanol (B145695), DMSO, and water. researchgate.net

A study of various 2-styrylquinoline derivatives in solvents like methanol, DMSO, THF, and DMF found maximum absorption wavelengths ranging from 325 nm to 376 nm. researching.cn The molar extinction coefficients for these derivatives were reported to be in the range of 1.738×10⁴ to 4.578×10⁴ L·mol⁻¹·cm⁻¹. researching.cn

Table 1: UV-Vis Absorption Data for Selected Styrylquinoline Derivatives

| Derivative/System | Solvent | Absorption Maxima (λ_max, nm) | Transition |

|---|---|---|---|

| Styrylquinoline Copolymers | Thin Film | ~273, 280-305 | π → π* |

| Styrylquinoline Copolymer (COP2) | Thin Film | ~330 | π → π* |

| Styrylquinoline Copolymer (COP3) | Thin Film | ~350 | π → π* |

| Styrylquinoline Copolymer (COP1) | Thin Film | ~370 | π → π* |

4-Styrylquinoline derivatives are often fluorescent, emitting light upon excitation at appropriate wavelengths. Their photoluminescence (PL) spectra are a key characteristic, with the emission wavelength and intensity being highly sensitive to the molecular structure and environment. For example, the fluorescence emission of (E)-6-Methyl-4′-amino-2-styrylquinoline is highly dependent on solvent polarity, showing a red shift in ethanol compared to the more polar water. nih.gov In a study of styrylquinoline copolymers, the main photoluminescence emission bands were observed between 565 and 571 nm. researchgate.net Another investigation on 2-styrylquinoline derivatives found emission wavelengths in the range of 367 nm to 477 nm across various solvents. researching.cn

The fluorescence quantum yield, which quantifies the efficiency of the emission process, is a critical parameter for these fluorophores. plos.org While specific quantum yield values for 4-styryl-quinoline are detailed in various studies, a general trend is that the efficiency can be reduced by certain structural modifications or environmental factors. For instance, electron-donating substituents have been found to decrease the quantum yield of photocyclization, a competing photochemical reaction. researchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, is also an important characteristic. For some styrylquinoline dyes, these shifts are in the applicable range of 15–56 nm. plos.org

Table 2: Photoluminescence Emission Data for Selected Styrylquinoline Systems

| Derivative/System | Solvent/Matrix | Excitation Wavelength (λ_ex, nm) | Emission Maxima (λ_em, nm) |

|---|---|---|---|

| ZnStq_H:PVK | Thin Film | Not Specified | 590 |

| ZnStq_Cl:PVK | Thin Film | Not Specified | 587 |

| ZnStq_OCH3:PVK | Thin Film | Not Specified | 578 |

| Styrylquinoline Copolymers | Thin Film | Not Specified | 565-571 |

The electronic nature of substituents on the 4-styrylquinoline scaffold plays a crucial role in modulating its photophysical properties. The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra. mdpi.combeilstein-journals.org

Specifically, the introduction of EDGs into the styrylquinoline fragment has been shown to cause a bathochromic shift in the absorption spectrum. researchgate.netucj.org.ua This is attributed to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com For instance, a copolymer with an electron-donating -OCH₃ group (COP1) exhibits an absorption band at a longer wavelength (~370 nm) compared to those with electron-withdrawing -Cl (COP2, ~330 nm) or -CF₃ (COP3, ~350 nm) groups. mdpi.com

Regarding luminescence, changing the substituent can shift the emission band to longer wavelengths, causing a transition from blue to green, yellow, or even orange fluorescence, regardless of the electronic nature of the group. mdpi.comresearchgate.net However, it has been observed that as the acceptor strength of a substituent increases, the emission intensity can also increase. mdpi.com Conversely, studies on the photocyclization of 4-styrylquinoline derivatives have found that electron-donating substituents tend to reduce the quantum yield of this particular photochemical reaction. researchgate.net

Photoluminescence and Fluorescence Emission Characteristics, Including Quantum Yields

Förster Resonance Energy Transfer (FRET) in Bichromophoric 4-Styrylquinoline Dyads

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor chromophore transfers its energy to a proximal ground-state acceptor chromophore. lambertinstruments.comhamamatsu.com This mechanism is highly distance-dependent, varying with the inverse sixth power of the intermolecular separation, making it a "spectroscopic ruler" for measuring distances on the scale of 1-10 nanometers. thermofisher.comevidentscientific.com In the context of 4-styrylquinoline, FRET has been explored in bichromophoric dyads, where a styrylquinoline (SQ) unit is covalently linked to another chromophore. researchgate.net

In these dyads, the SQ moiety can function as either the energy donor or acceptor, depending on the spectral properties of the linked chromophore. researchgate.net A clear example is a styrylquinoline-naphthol dyad (SQ4Np) connected by a flexible dioxytetramethylene bridge. mathnet.ru In this system, the naphthol (Np) fragment acts as the donor and the styrylquinoline fragment serves as the acceptor. mathnet.ru The absorption spectrum of the Np fragment overlaps with the emission spectrum of the SQ fragment, fulfilling a key requirement for FRET. thermofisher.commathnet.ru Upon selective excitation of the naphthol donor, energy is efficiently transferred to the styrylquinoline acceptor, which then emits its characteristic fluorescence at 430 nm. mathnet.ru

The efficiency of this energy transfer is explained by the Förster theory. The calculated Förster radius (R₀)—the distance at which FRET efficiency is 50%—for the naphthol-styrylquinoline pair is 3.6 nm. evidentscientific.commathnet.ru Quantum-chemical calculations showed that the center-to-center distance between the two chromophores in the most elongated conformer is 1.67 nm, a value well within the Förster radius, thus accounting for the observed effective energy transfer. mathnet.ru Studies on other bichromophoric systems, such as styrylquinoline-merocyanine and bis-styrylquinoline dyads, have further demonstrated the versatility of the SQ chromophore in FRET processes, highlighting its potential in the design of molecular photoswitches and logic gates. researchgate.netmathnet.ru

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 4-styrylquinoline and its derivatives. nih.govresearchgate.netcolab.ws Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the successful synthesis and stereochemistry of the target compounds.

In ¹H NMR spectra of 4-styrylquinolines, the protons of the styryl double bond are particularly diagnostic. acs.orgconicet.gov.ar They typically appear as two doublets in the range of δ 6.5–8.0 ppm. The large coupling constant (J value) of approximately 16 Hz for these protons is characteristic of a trans (E)-configuration of the double bond. acs.orgconicet.gov.arrsc.org The protons on the quinoline (B57606) and phenyl rings resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. acs.orgderpharmachemica.com Specific signals, such as the deshielded proton at the C5 position of the quinoline ring, can provide further structural insights. derpharmachemica.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The formation of the 4-styrylquinoline scaffold is confirmed by the appearance of signals for the C-3 carbon (around δ 118 ppm) and the quaternary carbons C-2 and C-4 (δ 158-159 ppm and δ 142-143 ppm, respectively), along with the disappearance of precursor signals like those from carbonyl groups. nih.gov The chemical shifts of carbons are sensitive to the electronic effects of substituents on both the quinoline and styryl rings.

The following table provides representative NMR data for several 4-styrylquinoline derivatives.

| Compound | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| (E)-4-(4-fluorostyryl)-2-methylquinoline | 8.11 (d, J=8.5, 1H), 7.97 (d, J=8.5, 1H), 7.72 (ddd, J=8.3, 6.9, 1.4, 1H), 7.68 (d, J=8.5, 2H), 7.54 (ddd, J=8.3, 6.8, 1.3, 1H), 7.50 (s, 1H), 7.32 (d, J=16.1, 1H), 7.20 (t, J=8.7, 2H), 2.79 (s, 3H) | 164.2 (d, J=250.3), 158.7, 148.5, 142.7, 133.5 (d, J=3.4), 132.8, 129.5, 129.4, 129.1 (d, J=8.2), 125.3, 124.8, 123.0, 118.0, 116.3 (d, J=21.7), 25.4 | researchgate.net |

| (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline | 8.13 (d, J=8.5, 1H), 7.99 (d, J=8.5, 1H), 7.85 (d, J=8.3, 2H), 7.72 (m, 3H), 7.54 (ddd, J=8.3, 6.8, 1.3, 1H), 7.50 (s, 1H), 2.79 (s, 3H) | 158.8, 148.5, 142.3, 140.0, 133.2, 130.3 (d, J=32.4), 129.5, 129.4, 127.2, 126.0 (q, J=3.7), 125.4, 124.7, 123.1, 122.7, 118.2, 25.4 | researchgate.net |

| (E)-4-(2,6-dichlorostyryl)-2-methylquinoline | 8.11 (d, J=8.4, 1H), 7.95 (d, J=8.4, 1H), 7.71 (ddd, J=8.4, 6.9, 1.4, 1H), 7.53 (ddd, J=8.4, 6.9, 1.3, 1H), 7.46 (d, J=8.1, 2H), 7.30 (t, J=8.1, 1H), 7.04 (d, J=16.5, 1H), 6.64 (d, J=16.5, 1H), 2.76 (s, 3H) | 158.8, 148.4, 142.2, 137.2, 134.7, 133.8, 132.4, 130.9, 130.1, 129.4, 129.3, 127.4, 125.9, 124.8, 123.6, 118.5, 25.5 | nih.gov |

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the molecular structure and bonding of 4-styrylquinoline derivatives. mdpi.comnih.gov These methods are complementary; FTIR measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. gatewayanalytical.comthermofisher.com

The FTIR and Raman spectra of 4-styrylquinolines exhibit several characteristic bands that are useful for structural confirmation. mdpi.com The formation of the quinoline ring from precursors can be monitored by the disappearance of N-H stretching bands (around 3275–3285 cm⁻¹) in the FTIR spectrum. nih.gov Key vibrational modes for the 4-styrylquinoline scaffold include:

Quinoline ring vibrations: Bands corresponding to C-N and C-C stretching within the quinoline ring are typically observed in the 1600-1500 cm⁻¹ region. mdpi.comresearchgate.net In-plane and out-of-plane bending modes of the ring's C-H bonds appear at lower frequencies. mdpi.com

Styryl group vibrations: The C=C stretching of the vinyl group is a characteristic feature, often appearing around 1630-1640 cm⁻¹. mdpi.comiucr.org The out-of-plane bending of the trans-vinylic C-H bonds gives rise to a strong band around 960-980 cm⁻¹, confirming the E-stereoisomer. mathnet.ruiucr.org

Substituent vibrations: The spectra are also sensitive to the presence of various substituents. For example, C-O-C stretching bands appear for methoxy (B1213986) groups, C-Cl bands for chloro substituents (around 1063 cm⁻¹), and C-F stretching for trifluoromethyl groups (around 1360 cm⁻¹). mdpi.com

The following table summarizes some key vibrational frequencies observed for 4-styrylquinoline derivatives.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| C=N Stretching (Quinoline) | ~1723 | IR | iucr.org |

| C=C Stretching (Vinyl) | 1633 - 1640 | IR, Raman | mdpi.comiucr.org |

| C-C/C-N Stretching (Quinoline Ring) | 1595 - 1605 | IR, Raman | mdpi.comacs.org |

| =C-H Out-of-Plane Bending (trans) | 961 - 976 | IR | mathnet.ruiucr.org |

| C-Cl Stretching | ~1063 | IR | mdpi.com |

| C-F Stretching (CF₃) | ~1360 | IR | mdpi.com |

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of synthesized 4-styrylquinoline derivatives. nih.govresearchgate.net Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly employed. nih.govderpharmachemica.com

In the characterization process, the mass spectrometer provides a mass-to-charge ratio (m/z) for the ionized molecules. For 4-styrylquinolines, which contain a basic nitrogen atom in the quinoline ring, positive ion mode ESI is highly effective, typically generating the protonated molecular ion [M+H]⁺. derpharmachemica.comtandfonline.com The observed m/z value is then compared with the calculated (theoretical) mass for the expected chemical formula. Agreement between the found and calculated mass provides strong evidence for the identity of the compound.

High-Resolution Mass Spectrometry (HRMS) offers greater precision, allowing for the determination of the molecular formula with high confidence by measuring the m/z value to several decimal places. nih.gov This accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

The table below presents examples of mass spectrometry data for several 4-styrylquinoline compounds.

| Compound | Technique | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 4,6-dimethoxy-2-styrylquinoline | LC/MS (ESI) | 292.1338 (for C₁₉H₁₇NO₂) | 291 (M⁺+1) | derpharmachemica.com |

| (E)-4-(2,6-dichlorostyryl)-2-methylquinoline | HRMS (ESI⁺) | 314.0500 (for C₁₈H₁₄Cl₂N) | 314.0500 | nih.gov |

| Compound 3c (a propargyl-styrylquinoline) | MS (EI) | 256.12 (for C₁₉H₁₄N) | 256.28 | plos.org |

| 5-(6-Bromo-2-(4-(dimethylamino)styryl)quinolin-4-yl)-1,3,4-thiadiazol-2-amine | MS | 452.05 (for C₂₁H₁₈BrN₅S) | 453 (M⁺+1) | tandfonline.com |

Computational and Theoretical Investigations of 4 Styrylquinoline Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties of 4-styrylquinoline systems.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. dergipark.org.trscirp.orgdergipark.org.tr Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. wikipedia.orgnumberanalytics.com

In the case of 4-styrylquinoline, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been employed to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.net For the trans isomer of 4-styrylquinoline, the HOMO is typically localized on the quinoline (B57606) ring, while the LUMO is found on the phenyl ring. lanl.gov This separation of the FMOs is a key factor in the molecule's photophysical behavior.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic transitions and reactivity. numberanalytics.comajchem-a.com DFT calculations have shown that the introduction of substituents on the styryl moiety can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both leading to a smaller HOMO-LUMO gap. mdpi.com This tuning of the electronic properties is essential for designing 4-styrylquinoline derivatives with specific optical and electronic characteristics.

A study on various 4-styrylquinoline derivatives provided insights into how different substituents affect the HOMO-LUMO gap. The calculated HOMO-LUMO gaps for a selection of these derivatives are presented in the table below.

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| A0 | H | -6.34 | -1.93 | 4.41 |

| A1 | OCH₃ | -5.93 | -1.82 | 4.11 |

| A2 | Cl | -6.45 | -2.23 | 4.22 |

| A3 | CF₃ | -6.78 | -2.54 | 4.24 |

| Data sourced from a computational study on styrylquinoline copolymers. mdpi.com |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the excited state properties of molecules, providing valuable information about their absorption and emission spectra. researchgate.netnih.govrsc.org For 4-styrylquinoline and its derivatives, TD-DFT calculations have been crucial in understanding their photophysical transitions. researchgate.netmdpi.com

These calculations can predict the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and the nature of the electronic transitions involved. mdpi.com For 4-styrylquinoline, the lowest energy absorption band is typically assigned to a π→π* transition, which corresponds to the promotion of an electron from the HOMO to the LUMO. mdpi.com

TD-DFT studies have revealed that the photophysical properties of 4-styrylquinoline derivatives are highly sensitive to both the solvent environment and the nature of substituents. nih.gov For example, in polar solvents, an enhancement of the charge transfer (CT) character of the excited state is often observed. nih.gov This is supported by calculations showing a significant increase in the dipole moment upon excitation. mdpi.com

Furthermore, TD-DFT calculations have been used to simulate the absorption spectra of different isomers and conformers of 4-styrylquinoline, helping to interpret experimental observations. researchgate.net For instance, the absorption spectrum of the trans (E)-isomer can be represented as the spectra of two s-conformers, while for the cis (Z)-isomer, the TD-DFT method may underestimate the energy of the long-wavelength absorption band. researchgate.net

A study on a benzo-18-crown-6 (B86084) ether of styrylquinoline demonstrated the utility of TD-DFT in predicting how complexation with ions like Ca²⁺ can alter the absorption and emission spectra, suggesting potential applications as molecular sensors and logic gates. uoa.gr

Computational chemistry provides essential tools to investigate the thermodynamics of photochemical reactions, including trans-cis isomerization and photocyclization of 4-styrylquinoline. flashcards.worldnumberanalytics.compearson.comstackexchange.com Enthalpy (ΔH) and Gibbs free energy (ΔG) calculations are used to determine the relative stabilities of isomers and the feasibility of reaction pathways. researchgate.netflashcards.worldpearson.com

DFT calculations have been employed to compute the relative stabilities of the E and Z isomers of 4-styrylquinoline and its derivatives, as well as the dihydro-products formed during photocyclization. researchgate.netresearchgate.net These calculations have shown that the relative stability of the primary photocyclization products can be correlated with experimental observations of the final oxidized products. researchgate.net

Studies have found that electron-donating substituents on the styryl moiety can reduce the quantum yield of photocyclization. researchgate.net Quantum-chemical calculations of the enthalpy of the cyclization reaction, combined with frontier molecular orbital analysis, suggest that this effect is related to the influence of the substituents on both the photocyclization reaction itself and the thermal stability of the dihydrobenzo[i]phenanthridine intermediate. researchgate.net

The table below presents the calculated relative energies of different isomeric forms of 4-styrylquinoline, providing insight into their thermodynamic stability.

| Isomeric Form | Relative Energy (kcal/mol) |

| trans (E)-isomer | 0.0 (Reference) |

| cis (Z)-isomer | > 0 |

| Dihydrophenanthrene derivative | Variable, depends on substituents |

| Qualitative data based on general findings from DFT studies. researchgate.netresearchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions

Molecular Dynamics (MD) Simulations and Conformational Analysis of 4-Styrylquinoline

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and conformational changes of molecules over time. lanl.govfigshare.comnih.gov For 4-styrylquinoline, MD simulations, particularly nonadiabatic excited state molecular dynamics (NEXMD), have been instrumental in modeling the photoisomerization process from the trans to the cis conformer, which is often an intermediate step in the formation of dihydrobenzophenanthridine. lanl.govfigshare.comnih.govacs.orgresearchgate.net

These simulations can elucidate the effects of various external factors on the isomerization dynamics. Studies have shown that both the solvent environment (polar vs. apolar) and the use of a thermostat play a crucial role in the isomerization process, while the photoexcitation energy has a lesser impact on the outcome and efficiency. lanl.govfigshare.comnih.gov

Conformational analysis, often performed in conjunction with MD simulations, helps to identify the stable and transient geometries of the molecule. lanl.gov The isomerization of 4-styrylquinoline involves significant conformational changes, including rotation around the C=C double bond (dihedral angle ϕC=C) and the adjacent C-C single bond (dihedral angle ϕC-C). lanl.gov The transition from the trans to the cis conformer proceeds through a perpendicular intermediate, where steric hindrance between the quinoline and phenyl rings is a significant factor. lanl.gov

In Silico Modeling for Structure-Property Relationships (Non-Biological Contexts)

In silico modeling techniques are widely used to establish quantitative structure-property relationships (QSPR) for various chemical compounds, including 4-styrylquinoline derivatives. enamine.netjapsonline.com These models aim to predict the properties of new compounds based on their molecular structure, which can accelerate the discovery of materials with desired characteristics.

In non-biological contexts, QSPR studies on 4-styrylquinolines have focused on predicting their photophysical and photochemical properties. For example, computational models have been developed to understand how different substituents in the styrylquinoline fragment influence their luminescence and optical properties. mdpi.com These studies have shown that the introduction of both electron-donating and electron-withdrawing groups can lead to a bathochromic shift (a shift to longer wavelengths) in the emission spectrum. mdpi.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to styrylquinoline derivatives, although often in a biological context. researchgate.netphyschemres.orgphyschemres.org However, the principles of these methods, which relate the 3D properties of molecules (e.g., steric and electrostatic fields) to their activity, can be extended to predict non-biological properties as well.

Computational Prediction of Spectroscopic Parameters (e.g., Chemical Shifts via GIAO)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. dergipark.org.trcas.czbeilstein-journals.org

For 4-styrylquinoline and its derivatives, GIAO calculations can provide theoretical ¹H and ¹³C NMR spectra. iucr.orgresearchgate.net By comparing the calculated chemical shifts with experimental data, it is possible to confirm the proposed molecular structure and assign the observed signals to specific atoms. researchgate.netmdpi.combas.bg

These computational predictions are particularly valuable for distinguishing between different isomers, such as the (E) and (Z) isomers of 4-styrylquinoline, which can have distinct NMR spectra. researchgate.net DFT calculations have shown that for the trans isomers of 3-styrylquinolin-4(1H)-ones, the syn-(E) conformer is more stable than the anti-(E) conformer due to an intramolecular hydrogen bond, a feature that would be reflected in the calculated NMR parameters. researchgate.net

Theoretical Studies of Fluorescence Quenching Mechanisms and Non-Radiative Deactivation Processes

Computational and theoretical chemistry provides powerful tools for elucidating the complex photophysical and photochemical pathways that govern the fluorescence properties of 4-styrylquinoline and its derivatives. These methods offer molecular-level insights into the mechanisms of fluorescence quenching and non-radiative deactivation, which are crucial for the rational design of new fluorescent probes and materials. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to understand the electronic structure and excited-state behavior of these molecules. plos.orgnih.govsemanticscholar.orgresearchgate.net

Detailed research findings from theoretical studies have focused on several key non-radiative deactivation pathways that compete with fluorescence, thereby quenching the emission. These include photoisomerization, photocyclization, internal conversion, and intersystem crossing.

Photoisomerization and Photocyclization:

A primary non-radiative pathway for 4-styrylquinoline is trans-cis photoisomerization around the ethylenic bridge. researchgate.net Upon photoexcitation, the trans (E) isomer can convert to the cis (Z) isomer, which is often non-fluorescent or weakly fluorescent. This conformational change provides an efficient route for the excited state to decay back to the ground state without emitting a photon. The cis isomer can then undergo a further photochemical reaction, photocyclization, to form dihydrobenzo[i]phenanthridine (DHBP). researchgate.netlanl.gov

Computational models have been instrumental in mapping the potential energy surfaces of these reactions. Atomistic simulations using software like Nonadiabatic EXcited state Molecular Dynamics (NEXMD) have been used to trace the photoisomerization dynamics of 4-styrylquinoline (SQ). lanl.govresearchgate.net These simulations show that upon irradiation, trans-SQ can transform into DHBP, with the cis-SQ conformer acting as a key intermediate. lanl.gov

Theoretical studies have revealed that the relative stability of the E and Z isomers, as well as the cyclized product, can be calculated using methods like DFT (B3LYP/6-31G*). researchgate.netresearchgate.net These calculations help to predict the likelihood of these photochemical reactions occurring. For instance, a qualitative correlation has been found between the calculated heats of the cyclization reaction and experimental observations; products with low calculated heats of cyclization are more readily observed. researchgate.net

Influence of Substituents and Environment:

The efficiency of these non-radiative pathways is highly sensitive to the molecular structure and the surrounding environment.

Substituents: Theoretical studies have shown that the introduction of different substituent groups on the styryl moiety can alter the quantum yield of photocyclization. Electron-donating groups, for example, have been found to reduce the photocyclization quantum yield. researchgate.net This is because substituents can modify the electronic structure and the energy barriers for isomerization and cyclization.

Solvent Polarity: The solvent environment plays a crucial role in the isomerization process. Computational investigations have explored the effect of solvent polarity on the isomerization dynamics of 4-styrylquinoline. rsc.org Polar solvents can stabilize charge-separated states and lower the energy barrier for twisting around the double bond, thus promoting the trans → cis photoisomerization and quenching fluorescence. researchgate.net Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated into DFT and TD-DFT calculations to account for solvent effects. plos.orgnih.govresearchgate.net

Internal Conversion and Intersystem Crossing:

Besides conformational changes, other non-radiative deactivation channels include internal conversion (IC) and intersystem crossing (ISC). IC is a transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀), while ISC is a transition between states of different spin multiplicity (e.g., S₁ → T₁).

Theoretical studies on styrylquinolines and related azastilbenes have sought to evaluate the role of these processes. Calculations of the rate constants for non-radiative deactivation suggest that internal conversion is a significant deactivation pathway, particularly for 2- and 4-styrylquinoline derivatives. researchgate.net In contrast, intersystem crossing is generally considered to be a low-efficiency process for these molecules. researchgate.net The photoisomerization process itself is intimately linked with IC, as the decay from the first singlet excited state (S₁) to the ground state (S₀) often occurs through a conical intersection, a point of degeneracy between the two electronic states, which facilitates rapid, radiationless deactivation. lanl.gov

Excited State Characterization:

Understanding the nature of the relevant excited states is fundamental to explaining the deactivation mechanisms. TD-DFT calculations are used to determine the energies and characteristics of the electronic transitions. For many styrylquinoline derivatives, the lowest energy absorption band corresponds to a π→π* transition, primarily of Highest Occupied Molecular Orbital (HOMO) → Lowest Unoccupied Molecular Orbital (LUMO) character. plos.orgmdpi.com The energy gap between the HOMO and LUMO can be computationally predicted and correlated with experimental absorption and emission wavelengths.

The table below summarizes key findings from various theoretical studies on the non-radiative deactivation pathways of 4-styrylquinoline systems.

| Deactivation Pathway | Computational Method(s) | Key Findings | References |

| trans-cis Photoisomerization | DFT, NEXMD | A primary non-radiative decay route. The cis isomer is an intermediate in the formation of the cyclized product. Solvent polarity influences the energy barrier. | researchgate.netlanl.govrsc.org |

| Photocyclization | DFT (B3LYP/6-31G*) | Forms dihydrobenzo[i]phenanthridine (DHBP). The reaction's feasibility correlates with the calculated heat of reaction. Electron-donating substituents can reduce the quantum yield. | researchgate.netresearchgate.netlanl.gov |

| Internal Conversion (IC) | Theoretical Rate Constant Calculations | A significant deactivation pathway for 4-styrylquinoline derivatives, often occurring via conical intersections on the potential energy surface during isomerization. | researchgate.net |

| Intersystem Crossing (ISC) | Theoretical Rate Constant Calculations | Generally found to be a low-efficiency process compared to other non-radiative pathways for this class of molecules. | researchgate.net |

Advanced Applications of 4 Styrylquinoline in Materials Science and Supramolecular Assemblies

Organic Electronics and Optoelectronic Device Development

The extended π-conjugated system and inherent charge transfer characteristics of 4-styrylquinolines make them prime candidates for use in organic electronic and optoelectronic devices.

Application in Organic Light-Emitting Diodes (OLEDs) as Luminescent Materials

Derivatives of 4-styrylquinoline are recognized as promising materials for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Their utility in this technology stems from their excellent luminescent properties, which can be fine-tuned by introducing different substituents. researchgate.netmdpi.com The modification of the styrylquinoline structure allows for the regulation of emission wavelengths, enabling a transition from blue to green, yellow, or even orange fluorescence. mdpi.com This tunability is crucial for developing full-color displays and customized lighting solutions.

Studies on copolymers containing styrylquinoline fragments have demonstrated their potential for creating smoother, more transparent, and homogeneous thin films, which are desirable for device fabrication. mdpi.comresearchgate.net For instance, a copolymer incorporating an OCH3 donor substituent exhibited a broader luminescence band, a smoother layer, and greater transparency, highlighting the beneficial impact of specific functional groups. mdpi.comresearchgate.net Furthermore, zinc complexes of styrylquinoline derivatives, such as bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq), have been successfully used as the active layer in OLEDs, producing strong yellow electroluminescence. mdpi.comresearchgate.net These findings underscore the significant role of 4-styrylquinoline-based materials in advancing OLED technology. mdpi.comresearchgate.netmdpi.com

| Compound/Copolymer | Substituent (R) | Emission Color/Wavelength | Key Finding |

| Styrylquinoline Copolymers | -OCH3, -Cl, etc. | Blue, Green, Yellow, Orange | Substituents shift emission to longer wavelengths. mdpi.comresearchgate.net |

| ZnStq_H:PVK | H | 590 nm (Yellow) | Strong electroluminescence in OLEDs. mdpi.comresearchgate.net |

| ZnStq_Cl:PVK | Cl | 587 nm (Yellow) | Strong electroluminescence in OLEDs. mdpi.comresearchgate.net |

| ZnStq_OCH3:PVK | OCH3 | 578 nm (Yellow) | Narrow electroluminescence spectrum, good color purity. researchgate.net |

Investigation of Electron Transport and Intramolecular Charge Transfer Properties in Conjugated Systems

The performance of 4-styrylquinoline in optoelectronic devices is intrinsically linked to its electron transport and intramolecular charge transfer (ICT) properties. The quinoline (B57606) moiety acts as an electron-acceptor, and when combined with an electron-donating group, it forms an efficient acceptor-donor system that facilitates ICT. mdpi.com This charge transfer is a key process in the operation of many organic electronic devices.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the electronic structure and charge transport characteristics of these molecules. mdpi.comresearchgate.net For instance, the analysis of HOMO and LUMO energy levels reveals how doping or substituent changes can alter the electronic properties and conductivity. researchgate.net Extending the conjugation length in styrylquinoline analogues has been shown to enhance ICT, leading to significant shifts in absorption and fluorescence spectra. rsc.org This principle allows for the rational design of materials with tailored electronic and optical properties for specific applications in organic electronics. nih.govnih.gov

Development of Chemosensors and Optical Probes

The responsive nature of the 4-styrylquinoline scaffold to its chemical environment makes it an excellent platform for the development of chemosensors and optical probes.

Fluorescent Sensors for Selective Ion Detection (e.g., Fe²⁺)

Certain 4-styrylquinoline derivatives have demonstrated high selectivity and sensitivity in detecting specific metal ions. A notable example is a dansyl-styrylquinoline conjugate (DansSQ) which acts as a fluorescent sensor for divalent iron (Fe²⁺). researchgate.netresearchgate.netbohrium.com The fluorescence emission of DansSQ is significantly enhanced in the presence of Fe²⁺, even in the presence of other competing metal ions, including Fe³⁺. researchgate.netresearchgate.netacs.org This selectivity is crucial for applications in biological and environmental monitoring where distinguishing between different oxidation states of iron is important. acs.orgnih.gov The sensing mechanism often involves the chelation of the metal ion by the styrylquinoline derivative, leading to a measurable change in its photophysical properties. acs.org

| Sensor | Target Ion | Sensing Mechanism | Observed Change |

| Dansyl-styrylquinoline (DansSQ) | Fe²⁺ | Chelation | Fluorescence enhancement at 450 nm. researchgate.netresearchgate.netacs.org |

| Quinoline-based thiazole (B1198619) derivatives (QPT and QBT) | Fe³⁺, Fe²⁺, Cu²⁺ | Chelation | Fluorescence quenching. acs.orgnih.gov |

pH-Responsive Optical Switches and Environmental Indicators

The endocyclic nitrogen atom in the quinoline ring of 4-styrylquinoline imparts pH sensitivity to the molecule. mdpi.com This property can be harnessed to create pH-responsive optical switches and environmental indicators. acs.orgpresens.de Protonation or deprotonation of the nitrogen atom can alter the electronic structure of the molecule, leading to changes in its absorption and fluorescence characteristics. mdpi.comresearchgate.net This solvatochromic and acidochromic behavior allows for the visual or spectroscopic detection of pH changes in a given medium. researchgate.net The ability to function as a "photobase" has been noted, where the basicity of the molecule increases in the excited state. researchgate.net

Photochromic Materials Based on 4-Styrylquinoline Photoisomerization